Product packaging for Aec kanamycin A(Cat. No.:CAS No. 73352-74-6)

Aec kanamycin A

Cat. No.: B1203545
CAS No.: 73352-74-6
M. Wt: 571.6 g/mol
InChI Key: LHQOLTPFOBFNAQ-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Early Scientific Significance

Kanamycin (B1662678) was discovered in 1957 by Hamao Umezawa from the soil bacterium Streptomyces kanamyceticus. wikipedia.org This discovery was significant as it provided a new therapeutic agent against a broad spectrum of gram-positive and gram-negative bacteria, including strains resistant to other antibiotics like streptomycin. Early research focused on its potent antibacterial activity and its clinical applications for various severe infections. wikipedia.org The kanamycin complex was found to be composed of three components: Kanamycin A, the major and most active component, and two minor congeners, Kanamycin B and Kanamycin C. Its introduction into clinical practice marked a notable advancement in the fight against bacterial infections, including tuberculosis. wikipedia.orgmdpi.com

Evolution of Research Focus on Kanamycin A

The initial clinical utility of Kanamycin A was soon met with the challenge of emerging bacterial resistance. creative-diagnostics.com This spurred a new direction in research, focusing on understanding the mechanisms of resistance. creative-diagnostics.com Key resistance mechanisms identified include enzymatic modification of the antibiotic by bacterial enzymes, which prevents it from binding to its ribosomal target, and genetic mutations in the ribosomal binding sites. creative-diagnostics.com

This understanding of resistance mechanisms has fueled efforts to synthesize new derivatives of Kanamycin A. mdpi.comresearchgate.net The goal of these synthetic modifications is to create analogues that can overcome resistance, exhibit improved efficacy, and possess better pharmacological properties. mdpi.com Research has explored modifications at various positions of the Kanamycin A molecule, such as the 6″-position, to develop novel antibacterial agents. mdpi.comresearchgate.net Furthermore, the unique structure of Kanamycin A has made it a scaffold for the development of new chemical entities, including conjugates with other antibiotics like vancomycin, to create hybrid molecules with potentially enhanced or novel activities. The term "Aec" in "Aec Kanamycin A" likely refers to a protecting group, specifically N-1-((4-azido-2-ethoxycarbonyl)benzyl), used during the chemical synthesis and modification of Kanamycin A. This indicates that "this compound" is likely a synthetic intermediate rather than an end-product with widespread independent study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41N5O13 B1203545 Aec kanamycin A CAS No. 73352-74-6

Properties

CAS No.

73352-74-6

Molecular Formula

C21H41N5O13

Molecular Weight

571.6 g/mol

IUPAC Name

2-aminoethyl N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C21H41N5O13/c22-1-2-35-21(34)26-7-3-6(24)17(38-20-15(32)14(31)12(29)8(4-23)36-20)16(33)18(7)39-19-13(30)10(25)11(28)9(5-27)37-19/h6-20,27-33H,1-5,22-25H2,(H,26,34)

InChI Key

LHQOLTPFOBFNAQ-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1NC(=O)OCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)OCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Synonyms

1-N-(2-aminoethoxycarbonyl)kanamycin A
AEC kanamycin A

Origin of Product

United States

Molecular Biosynthesis of Kanamycin a

Elucidation of Biosynthetic Pathways in Streptomyces kanamyceticus

The journey to understanding Kanamycin (B1662678) A biosynthesis has revealed a fascinating interplay of genes and enzymes. Initial theories proposed parallel pathways for the formation of Kanamycin A and its congener, Kanamycin B. However, more recent in-vivo studies and genetic experiments have clarified that Kanamycin A is primarily derived from Kanamycin B through a linear pathway. plos.org

Genes and Gene Clusters Involved in Kanamycin A Biosynthesis

The genetic blueprint for Kanamycin A production is encoded within a dedicated gene cluster in Streptomyces kanamyceticus. nih.gov This cluster, first isolated and sequenced in 2004, contains a suite of genes responsible for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, its glycosylation, and subsequent chemical modifications. researchgate.net Among the numerous open reading frames (ORFs) identified, a few key genes play pivotal roles in the final steps of Kanamycin A formation.

Key genes directly influencing the Kanamycin A to Kanamycin B ratio include:

kanJ : This gene encodes for an α-ketoglutarate-dependent non-heme iron dioxygenase. nih.gov This enzyme is critical for the conversion of Kanamycin B to an intermediate compound. nih.gov

kanK : This gene codes for an NADPH-dependent reductase. nih.gov It works in concert with KanJ to complete the transformation of the intermediate into Kanamycin A. nih.gov

kanN : Initially thought to be involved in a parallel pathway leading to Kanamycin A, disruption of kanN, a putative 2'-N-acetylparomamine deacetylase, was found to halt the production of both Kanamycin A and B, suggesting its role is upstream in the shared biosynthetic pathway. nih.govplos.org

GeneEncoded EnzymeFunction in Kanamycin Biosynthesis
kanJ Kanamycin B dioxygenase (α-ketoglutarate-dependent non-heme iron dioxygenase)Catalyzes the initial conversion of Kanamycin B to 2'-oxokanamycin. nih.gov
kanK 2'-dehydrokanamycin reductase (NADPH-dependent reductase)Reduces 2'-oxokanamycin to Kanamycin A. nih.gov
kanN 2'-N-acetylparomamine deacetylase (putative)Plays a crucial, though not fully elucidated, role in the upstream biosynthesis of both Kanamycin A and B. nih.govplos.org

Enzymatic Conversions in Kanamycin A Formation

The conversion of Kanamycin B to Kanamycin A is a two-step enzymatic process orchestrated by the products of the kanJ and kanK genes. nih.gov This linear pathway clarifies the origin of Kanamycin A from its closely related congener.

The enzymatic cascade is as follows:

KanJ-catalyzed oxidation : The enzyme KanJ, a kanamycin B dioxygenase, initiates the conversion by transforming Kanamycin B into an intermediate, 2'-oxokanamycin. nih.gov This reaction is an oxidative deamination at the C2' position of the kanosamine ring.

KanK-catalyzed reduction : Subsequently, the enzyme KanK, a 2'-dehydrokanamycin reductase, utilizes NADPH as a cofactor to selectively reduce the keto group of 2'-oxokanamycin, yielding the final product, Kanamycin A. nih.gov

This two-enzyme system ensures the specific conversion of Kanamycin B, which possesses an amino group at the C2' position, to Kanamycin A, which has a hydroxyl group at the same position. nih.gov

Regulation of Kanamycin A Biosynthetic Gene Expression

The production of Kanamycin A, like many other secondary metabolites in Streptomyces, is subject to complex regulatory networks. The expression of the kanamycin biosynthetic gene cluster is tightly controlled, often at the transcriptional level. Studies have shown that the expression of some resistance genes within the cluster, such as kmr, appears to be induced under the same growth conditions that trigger kanamycin biosynthesis. This coordinated regulation suggests the presence of pathway-specific regulatory elements that modulate the expression of both the biosynthetic and resistance genes to ensure the producing organism can survive its own potent antibiotic. Further research is needed to fully elucidate the specific transcriptional regulators and signaling molecules that govern the expression of the kan gene cluster.

Metabolic Engineering Strategies for Modulating Kanamycin A Production and Related Congeners

The elucidation of the Kanamycin A biosynthetic pathway has opened avenues for metabolic engineering to improve the production of desired congeners. nih.govcreative-diagnostics.com By manipulating the expression of key genes, it is possible to alter the metabolic flux and shift the final product profile.

Several strategies have been successfully employed:

Disruption of kanJ : In-frame deletion of the kanJ gene in S. kanamyceticus effectively blocks the conversion of Kanamycin B to Kanamycin A. nih.govplos.org This targeted gene knockout results in a significant accumulation of Kanamycin B, with yields increasing as much as 12-fold compared to the wild-type strain. plos.org

Overexpression of kanJ and kanK : To enhance the purity of Kanamycin A and minimize the accumulation of the Kanamycin B byproduct, strains overexpressing both kanJ and kanK have been constructed. nih.govplos.org By introducing additional copies of these genes, either through homologous recombination or site-specific integration, the conversion of Kanamycin B to Kanamycin A is significantly promoted. nih.gov Strains with three copies of kanJ and kanK have demonstrated a 54% reduction in Kanamycin B yield compared to the original strain. nih.govplos.org

Molecular Mechanism of Action of Kanamycin a

Binding to Ribosomal Subunits and Components

Kanamycin (B1662678) A's mechanism of action is initiated by its specific binding to the bacterial ribosome, a complex structure responsible for translating messenger RNA (mRNA) into proteins. wikipedia.orgphytotechlab.commcmaster.ca

Interactions with the 30S Ribosomal Subunit

Kanamycin A specifically targets the 30S ribosomal subunit, the smaller of the two subunits that constitute the bacterial ribosome. wikipedia.orgphytotechlab.commcmaster.ca This interaction is a critical first step in the antibiotic's disruptive process. The binding of Kanamycin A to the 30S subunit interferes with the proper alignment of the ribosome with the mRNA template. wikipedia.org This initial disruption sets the stage for subsequent errors in protein synthesis. The binding is considered "irreversible" and leads to the inhibition of the initiation complex formation, a crucial step for protein synthesis to commence. patsnap.com

Specific Binding Sites on 16S rRNA and Ribosomal Proteins (e.g., Protein S12)

The binding of Kanamycin A to the 30S subunit is not random; it occurs at a specific and highly conserved region known as the decoding A site on the 16S ribosomal RNA (rRNA). researchgate.net This site is crucial for ensuring the correct pairing between the mRNA codon and the transfer RNA (tRNA) anticodon.

Key interactions involve several specific nucleosides within the 16S rRNA:

A1408 and G1491: These are critical bases within the A site that directly interact with Kanamycin A. The neamine (B104775) core of Kanamycin A, specifically ring I, stacks against G1491 and forms hydrogen bonds with A1408.

A1492 and A1493: The binding of Kanamycin A displaces these two universally conserved nucleotides, causing them to bulge out and interact with the minor groove of the codon-anticodon duplex. researchgate.net

C1409: This nucleoside is also involved in the binding of Kanamycin A. researchgate.net

In addition to its interactions with 16S rRNA, Kanamycin A also interacts with ribosomal protein S12. This protein is a component of the 30S subunit and plays a role in maintaining the fidelity of translation. Mutations in the gene for protein S12 (rpsL) can confer resistance to other aminoglycosides like streptomycin, highlighting its importance in the antibiotic's binding site.

Interactions of Kanamycin A with the Bacterial Ribosome
Ribosomal ComponentSpecific Binding Site/ResidueNature of InteractionFunctional Consequence
16S rRNAA site (specifically A1408, G1491, C1409)Hydrogen bonding and electrostatic interactions. Stacking of Kanamycin A's ring I against G1491. Stabilizes a conformation that promotes misreading and inhibits translocation. researchgate.net
16S rRNAA1492 and A1493Displacement and bulging out of these nucleotides. researchgate.netFacilitates interaction with the codon-anticodon duplex, leading to errors. researchgate.net
Ribosomal Protein S12Specific amino acid residues. Interaction contributes to the overall binding affinity and conformational changes. Modulates the A-site conformation and influences antibiotic susceptibility.

Disruption of Bacterial Protein Synthesis

The binding of Kanamycin A to the ribosome triggers a series of events that severely disrupt the process of protein synthesis, ultimately leading to the production of non-functional or toxic proteins.

Mechanisms of mRNA Misreading

A primary consequence of Kanamycin A binding is the misreading of the mRNA codons by the ribosome. wikipedia.orgphytotechlab.compatsnap.com The conformational changes induced by the antibiotic in the A site lower the decoding fidelity, causing the ribosome to accept incorrect aminoacyl-tRNAs. patsnap.com This leads to the incorporation of wrong amino acids into the growing polypeptide chain. wikipedia.orgpatsnap.com For example, studies have shown that Kanamycin A can cause the misreading of a leucine (B10760876) codon as isoleucine. This production of aberrant proteins is a key factor in the bactericidal action of the antibiotic. patsnap.com

Inhibition of Translocation and Polysome Disassembly

In addition to causing misreading, Kanamycin A also inhibits the translocation step of protein synthesis. medchemexpress.com Translocation is the process by which the ribosome moves along the mRNA to read the next codon. By binding to the A site, Kanamycin A physically blocks the movement of the tRNA from the A site to the P site, effectively stalling the ribosome on the mRNA.

This stalling leads to the disassembly of polysomes, which are complexes of multiple ribosomes translating the same mRNA molecule. The inhibition of translocation and the subsequent breakup of polysomes into non-functional monosomes halt protein synthesis and contribute significantly to the antibiotic's lethal effect.

Cellular and Subcellular Consequences of Kanamycin A Action

The disruption of protein synthesis by Kanamycin A has profound consequences for the bacterial cell. The accumulation of misfolded and non-functional proteins can lead to a state of cellular stress. Furthermore, some of these aberrant proteins may be incorporated into the cell membrane, leading to increased membrane permeability and leakage of essential ions.

Recent research has also suggested that Kanamycin A can cause damage to DNA bases. This may be an indirect effect resulting from the production of reactive oxygen species, a common consequence of antibiotic-induced stress. The combination of protein synthesis inhibition, accumulation of faulty proteins, membrane damage, and potential DNA damage ultimately overwhelms the bacterial cell's repair mechanisms, leading to cell death.

Mechanisms of Bacterial Resistance to Kanamycin a

Enzymatic Inactivation of Kanamycin (B1662678) A

The most prevalent mechanism of resistance to Kanamycin A in clinical settings involves the chemical modification of the antibiotic by a diverse group of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). nih.gov These enzymes catalyze the covalent attachment of a chemical group to specific hydroxyl (-OH) or amino (-NH2) functions on the Kanamycin A molecule. This modification sterically hinders the antibiotic's ability to bind to its target, the 16S rRNA within the bacterial ribosome, thereby inactivating it. nih.gov

AMEs are broadly categorized into three main families based on the type of chemical modification they catalyze: acetyltransferases, phosphotransferases, and nucleotidyltransferases. The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among different bacterial species.

Aminoglycoside acetyltransferases (AACs) utilize acetyl-coenzyme A (acetyl-CoA) as a cofactor to transfer an acetyl group to an amino group on the Kanamycin A molecule. asm.org The AAC(6') subfamily is particularly significant as it modifies the 6'-amino group of aminoglycosides, including Kanamycin A.

One notable example is AAC(6')-4 , also referred to as kanamycin acetyltransferase. This enzyme confers resistance to the kanamycin family of antibiotics and a wide array of other 4,6-disubstituted deoxystreptamine-containing aminoglycosides. The structure of the kanamycin A complex with a related enzyme, AAC(6')-Im, shows the antibiotic binding in a shallow pocket, positioning the 6'-amino group for an efficient nucleophilic attack on the acetyl-CoA cofactor.

Note on Aph(3')-Ia: While listed under acetyltransferases in the query outline, Aph(3')-Ia belongs to the phosphotransferase family, as indicated by its "Aph" designation. It will be discussed in the corresponding section below.

Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, catalyze the ATP-dependent phosphorylation of hydroxyl groups on the Kanamycin A scaffold. asm.org The resulting phosphorylated antibiotic exhibits a drastically reduced affinity for its ribosomal target due to steric hindrance and unfavorable electrostatic interactions. nih.gov

The APH(3') subfamily is a major contributor to kanamycin resistance, inactivating the antibiotic by adding a phosphate (B84403) group to the 3'-hydroxyl group. asm.org

APH(3')-Ia is a well-characterized enzyme within this subclass that mediates resistance to kanamycin. researchgate.net It is encoded by the aphA1 gene and is known for its broad substrate spectrum. asm.orgresearchgate.net

APH(3')-Id , a novel phosphotransferase, shares a 77.49% amino acid identity with APH(3')-Ia and has been shown to confer a 1,024-fold increase in the minimum inhibitory concentration (MIC) for kanamycin when its gene is expressed in E. coli.

Other phosphotransferases, such as the APH(2") enzymes, also contribute to resistance by modifying the 2"-hydroxyl group of 4,6-disubstituted aminoglycosides like kanamycin.

Aminoglycoside nucleotidyltransferases (ANTs), also called adenylyltransferases (AADs), inactivate Kanamycin A by catalyzing the transfer of a nucleoside monophosphate, typically an adenylyl group (AMP) from ATP, to a hydroxyl group on the antibiotic.

One of the key enzymes in this family is ANT(4') , which specifically modifies the 4'-hydroxyl group of Kanamycin A. This adenylylation reaction is magnesium-dependent and effectively prevents the antibiotic from binding to the ribosome. Another clinically significant enzyme, ANT(2")-Ia , confers resistance to kanamycin, gentamicin, and tobramycin (B1681333) by adenylylating the 2"-hydroxyl group.

Table 1: Key Aminoglycoside Modifying Enzymes (AMEs) Conferring Resistance to Kanamycin A
Enzyme FamilySpecific Enzyme (Gene)Modification Site on Kanamycin ACofactorReferences
Acetyltransferases (AAC)AAC(6')-46'-NH2Acetyl-CoA
AAC(6')-Im6'-NH2Acetyl-CoA
Phosphotransferases (APH)APH(3')-Ia (aphA1)3'-OHATP asm.orgresearchgate.net
APH(3')-Id (aph(3')-Id)3'-OHATP
APH(2")-If2"-OHGTP (preferred)
Nucleotidyltransferases (ANT)ANT(4')-Ia4'-OHATP
ANT(2")-Ia2"-OHATP

The catalytic mechanisms of AMEs involve the binding of both the aminoglycoside substrate and a specific cofactor within the enzyme's active site.

AACs employ a catalytic mechanism where the amino group of the antibiotic performs a nucleophilic attack on the carbonyl carbon of the acetyl group from acetyl-CoA.

APHs and ANTs both utilize a nucleoside triphosphate, most commonly ATP, as the donor of the phosphate or nucleotidyl group, respectively. asm.org The reaction mechanism for ANT(2")-Ia involves a direct transfer of AMP from ATP to the antibiotic's hydroxyl group, a process facilitated by the coordination of two magnesium ions and a catalytic base (Asp86). Similarly, the APH(3') kinase mechanism involves magnesium ions that help position the ATP for the phosphorylation of the aminoglycoside.

Aminoglycoside Modifying Enzymes (AMEs)

Phosphotransferases

Alterations of the Ribosomal Target Site

A second major mechanism of resistance to Kanamycin A involves modifications to its binding site on the bacterial ribosome, specifically the A-site within the 16S ribosomal RNA (rRNA) of the 30S subunit. These alterations are typically single-nucleotide mutations in the rrs gene, which encodes the 16S rRNA. nih.gov Since many bacteria, including Mycobacterium tuberculosis, have only a single copy of the rrs gene, a point mutation can result in a uniformly resistant ribosomal population and confer high-level resistance.

These mutations prevent Kanamycin A from binding effectively, thereby allowing protein synthesis to proceed normally despite the presence of the antibiotic. oup.com Several key mutations in the rrs gene have been identified in kanamycin-resistant clinical isolates.

Table 2: Common 16S rRNA Mutations Conferring Kanamycin A Resistance
Mutation (E. coli numbering)Organism(s)EffectReferences
A1408GMycobacterium tuberculosis, M. abscessusHigh-level resistance; most frequent mutation. nih.govoup.com
T1406AM. abscessusConfers kanamycin resistance. oup.com
C1409T/UM. abscessusConfers kanamycin resistance. nih.govoup.com
G1491TM. abscessusConfers kanamycin resistance. oup.com

Mutations in 16S rRNA (e.g., A1401G mutation)

Mutations within the 16S rRNA gene (rrs) are a significant cause of high-level resistance to Kanamycin A. wikipedia.org The A1401G mutation, a single nucleotide substitution from adenine (B156593) (A) to guanine (B1146940) (G) at position 1401, is a prevalent and clinically important mutation associated with high-level resistance to kanamycin, as well as cross-resistance to other aminoglycosides like amikacin (B45834) and capreomycin. capes.gov.brnih.gov This specific mutation occurs in the A-site of the 16S rRNA, a critical region for the binding of aminoglycosides. The alteration of this nucleotide interferes with the hydrogen bonding between the antibiotic and its target, thereby reducing the drug's binding affinity and rendering it ineffective. nih.gov

Studies in Mycobacterium tuberculosis have frequently identified the A1401G mutation in kanamycin-resistant clinical isolates. capes.gov.broup.com For instance, one study found the A1401G mutation in 84% of kanamycin-resistant M. tuberculosis isolates. capes.gov.br Other mutations in the 16S rRNA gene have also been reported to confer kanamycin resistance, although they are generally less common. These include substitutions at positions 1400, 1402, 1406, 1409, and 1491 (using E. coli numbering).

Mutation in 16S rRNA Associated Resistance References
A1401GHigh-level Kanamycin, Amikacin, Capreomycin , capes.gov.br, nih.gov
A1400GKanamycin
C1402THigh-level Capreomycin
T1406AKanamycin
C1409U/AKanamycin
G1491UKanamycin

Mutations in Ribosomal Proteins Affecting Kanamycin A Binding

While mutations in the 16S rRNA are the primary mechanism of target site modification, alterations in ribosomal proteins can also contribute to Kanamycin A resistance. researchgate.net These proteins are essential for the proper assembly and function of the ribosome. Mutations in genes encoding ribosomal proteins, such as S12 (encoded by the rpsL gene), can indirectly affect the binding of Kanamycin A by inducing conformational changes in the 16S rRNA. These changes can disrupt the antibiotic's binding pocket, leading to reduced susceptibility. While less common than 16S rRNA mutations, mutations in ribosomal proteins represent another strategy employed by bacteria to evade the action of Kanamycin A. researchgate.net

Efflux Pump Systems

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at a sufficient concentration to exert its inhibitory effect. Several families of efflux pumps are involved in Kanamycin A resistance.

Major Facilitator Superfamily (MFS) Pumps

The Major Facilitator Superfamily (MFS) is one of the largest groups of secondary active transporters found in bacteria. explorationpub.com MFS pumps utilize the proton motive force to expel a broad spectrum of compounds, including various antibiotics. explorationpub.com In the context of Kanamycin A resistance, specific MFS pumps can recognize and actively transport the antibiotic out of the cell, thereby contributing to reduced susceptibility. While MFS pumps are known to be involved in multidrug resistance, their specific contribution to Kanamycin A resistance can vary between different bacterial species. asm.org

Resistance-Nodulation-Division (RND) Family Pumps

The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly prominent in Gram-negative bacteria and is a major contributor to intrinsic and acquired multidrug resistance. asm.org RND pumps are typically composed of three components: an inner membrane transporter, a periplasmic membrane fusion protein, and an outer membrane channel. This tripartite system spans the entire bacterial cell envelope, allowing for the direct expulsion of substrates from the cytoplasm or periplasm to the extracellular environment. Several RND pumps, such as the AcrD pump in E. coli and the AdeABC and AdeIJK pumps in Acinetobacter baumannii, have been shown to be involved in the efflux of aminoglycosides, including Kanamycin A. Overexpression of these pumps can lead to clinically significant levels of resistance.

Efflux Pump Family Energy Source Key Features Role in Kanamycin A Resistance References
Major Facilitator Superfamily (MFS)Proton Motive ForceSecondary active transportersActive efflux of Kanamycin A , explorationpub.com
Resistance-Nodulation-Division (RND)Proton Motive ForceTripartite system in Gram-negative bacteriaMajor contributor to intrinsic and acquired resistance ,

Permeability Barriers and Impaired Uptake

The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, acts as a natural barrier to the entry of many antibiotics, including Kanamycin A. Alterations that decrease the permeability of this barrier can significantly contribute to resistance by limiting the access of the antibiotic to its intracellular target.

Reduced uptake of Kanamycin A can occur through modifications of the outer membrane, such as changes in the composition of lipopolysaccharide (LPS) or alterations in the number or function of porin channels. Porins are water-filled channels that allow the passive diffusion of small hydrophilic molecules across the outer membrane. Mutations leading to a decrease in the production of specific porins, or changes in their structure that restrict the passage of Kanamycin A, can result in decreased intracellular accumulation of the drug and, consequently, resistance. The uptake of aminoglycosides is an energy-dependent process, and any disruption in the cell's energy metabolism can also lead to impaired uptake.

Genetic Basis and Dissemination of Kanamycin A Resistance

The genetic determinants of Kanamycin A resistance are often located on mobile genetic elements, such as plasmids and transposons, which facilitates their spread among bacterial populations. Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of resistance genes between different bacterial strains and even across species.

Plasmids frequently carry genes encoding for aminoglycoside-modifying enzymes, which inactivate Kanamycin A through chemical modification. They can also carry genes for efflux pumps. Transposons, such as Tn903, are DNA sequences that can move from one location to another within the genome or between plasmids and the chromosome, often carrying resistance genes with them. The presence of resistance genes on these mobile elements is a major factor driving the evolution and spread of Kanamycin A resistance in both clinical and environmental settings. This horizontal dissemination of resistance poses a significant challenge to the long-term effectiveness of Kanamycin A and other aminoglycosides.

Horizontal Gene Transfer via Plasmids, Transposons, and Integrons

Horizontal gene transfer (HGT) is a primary driver for the rapid spread of Kanamycin A resistance among bacterial populations. This process involves the movement of mobile genetic elements (MGEs) between different bacterial cells, which can be unrelated species. asm.org These elements serve as vectors for carrying and disseminating antibiotic resistance genes. The key MGEs involved in this process are plasmids, transposons, and integrons. asm.org

Plasmids are small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. They are considered a principal vehicle for the transmission of resistance genes. Plasmids can harbor multiple resistance genes, and their ability to transfer between bacteria is a crucial factor in the widespread emergence of kanamycin resistance. For instance, studies on Acinetobacter baumannii have shown that plasmids of the GR6 group can successfully transfer the kanamycin resistance gene aphA6.

Transposons , often called "jumping genes," are segments of DNA that can move from one location to another within a cell's genome, such as from a plasmid to the chromosome or vice versa. They often carry genes encoding antibiotic resistance. The well-known transposon Tn5, for example, encodes resistance to aminoglycosides like kanamycin. By integrating into plasmids, transposons facilitate the assembly and subsequent transfer of multiple resistance genes.

Integrons are genetic systems that capture and express genes, particularly those for antibiotic resistance, contained within structures called gene cassettes. While integrons themselves are not mobile, they are often located within transposons and plasmids, which allows for their transfer between bacteria. Class 1 integrons are frequently associated with the dissemination of resistance genes in clinical isolates. Research has demonstrated the co-transfer of the integrase gene int1 with kanamycin resistance genes like aphA6 and other resistance determinants such as blaPER-1 in A. baumannii, highlighting the role of integrons in creating multi-drug resistant profiles.

The combined action of these mobile genetic elements creates a powerful system for the acquisition and spread of resistance. A resistance gene cassette can be captured by an integron, which may be part of a transposon located on a conjugative plasmid, enabling its rapid dissemination across different bacterial species. asm.org

Table 1: Examples of Horizontal Gene Transfer Mediating Kanamycin A Resistance

Mobile Genetic ElementResistance Gene(s) TransferredBacterial SpeciesKey Findings
Plasmid (GR6 group)aphA6Acinetobacter baumanniiSuccessful in vitro transfer of a plasmid carrying the kanamycin resistance gene aphA6 to recipient strains was demonstrated.
Integron (Class 1)aphA6, blaPER-1Acinetobacter baumanniiThe kanamycin resistance gene aphA6 and the beta-lactamase gene blaPER-1 were co-transferred along with the class 1 integrase gene int1.
Transposon (Tn5)Kanamycin/Neomycin resistanceGram-negative bacteria (Enterobacteriaceae)Tn5 is a well-characterized compound transposon that carries genes conferring resistance to aminoglycosides, including kanamycin.

Chromosomal Mutations Conferring Resistance (e.g., cpxA, sbmA genes)

In addition to acquiring resistance genes through HGT, bacteria can also develop resistance to Kanamycin A through spontaneous mutations in their own chromosomal DNA. These mutations can alter the drug's target site, affect drug transport into the cell, or modulate global regulatory networks to enhance survival in the presence of the antibiotic.

A primary target for mutations conferring high-level resistance is the 16S rRNA gene (rrs) . nih.gov Kanamycin A functions by binding to the 30S ribosomal subunit and interfering with protein synthesis. Point mutations in the rrs gene can alter the structure of the ribosomal binding site, obstructing the antibiotic's ability to bind effectively. For example, an A-to-G substitution at position 1408 (E. coli numbering) is a known mutation that confers high-level resistance to kanamycin. oup.com

Mutations in other chromosomal genes can also lead to kanamycin resistance, often by affecting cellular stress responses or transport systems. Two such genes identified in Escherichia coli are cpxA and sbmA. nih.gov

cpxA : This gene encodes a sensor kinase that is part of the Cpx two-component system, which responds to cell envelope stress. Studies have shown that specific mutations in cpxA can lead to hyperactivation of the Cpx stress response. This activated response contributes to a significant increase in kanamycin resistance, particularly when it arises as a secondary mutation in strains that already have some level of resistance.

sbmA : The sbmA gene is involved in the transport of certain peptides and antibiotics into the bacterial cell. The accumulation of mutations in sbmA, including deletions, has been observed in E. coli populations evolved in the presence of kanamycin. nih.gov Loss or alteration of the SbmA protein function is thought to decrease the uptake of kanamycin, thereby conferring resistance.

Evolutionary experiments where E. coli is exposed to increasing concentrations of kanamycin have consistently identified mutations accumulating in genes such as cpxA and sbmA, among others like fusA (encoding elongation factor G). nih.gov This indicates that modifications to global regulatory networks and transport functions are crucial pathways for the de novo development of resistance. nih.gov

Table 2: Examples of Chromosomal Mutations Conferring Kanamycin A Resistance

GeneFunctionType of MutationEffect on ResistanceBacterial Species
rrs (16S rRNA)Component of the 30S ribosomal subunit (drug target)Point mutations (e.g., A1408G)High-level resistance by preventing antibiotic binding. oup.comMycobacterium abscessus, Borrelia burgdorferi oup.com
cpxASensor kinase in the Cpx envelope stress responsePoint mutations (e.g., F218Y)Increased resistance through hyperactivation of the Cpx stress response. Escherichia coli nih.gov
sbmAInner membrane peptide antibiotic transporterPoint mutations, deletionsIncreased resistance, likely by reducing kanamycin uptake. nih.govEscherichia coli nih.gov
eis (promoter)Aminoglycoside acetyltransferasePoint mutations in promoter regionLow-level resistance due to increased transcription of the eis gene, leading to enzymatic inactivation of kanamycin. nih.govMycobacterium tuberculosis nih.gov

Structure Activity Relationships Sar and Rational Design of Kanamycin a Analogues

Identification of Key Structural Determinants for Kanamycin (B1662678) A Activity

Kanamycin A, like other 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, functions by binding to the decoding A site of the bacterial 16S rRNA, which is a component of the 30S ribosomal subunit. nih.govwikipedia.org This binding disrupts protein synthesis, leading to bacterial cell death. wikipedia.org The core structure responsible for this interaction is the neamine (B104775) moiety, which consists of Ring I (a glucosaminopyranose) and Ring II (2-deoxystreptamine). This neamine core facilitates sequence-specific binding within a pocket formed by nucleotides in helix 44 of the 16S rRNA.

Key interactions include:

Amino Groups: The protonated amino groups on the Kanamycin A scaffold are crucial. They form vital hydrogen bonds with the phosphate (B84403) backbone of the rRNA, contributing significantly to the binding affinity. The loss of these charged groups, for instance through N-acetylation by resistance enzymes, diminishes this interaction and reduces antibacterial activity.

Hydroxyl Groups: The hydroxyl groups at the 3′ and 4′ positions of Ring I are also important, forming hydrogen bonds with the phosphate groups of adenine (B156593) bases A1492 and A1493 in the ribosome.

Ring III: While Rings I and II are primary for binding, Ring III also plays a role, though it appears to be less sensitive to structural changes than the other two rings. uomus.edu.iq

Impact of Modifications on Specific Positions (e.g., 2', 6', 6″)

Modifications at specific positions on the Kanamycin A molecule have been extensively studied to understand their impact on activity and to design derivatives that can evade bacterial resistance mechanisms.

The substituents on Ring I are critical determinants of Kanamycin A's potency. uomus.edu.iq The arrangement of amino and hydroxyl groups directly influences the antibiotic's interaction with the ribosomal target and its susceptibility to inactivating enzymes.

6'-Position: The 6'-amino group is particularly significant for potent antibacterial activity. uomus.edu.iq Replacing this amino group with a hydroxyl group, as seen when comparing Kanamycin A (6'-NH2) to its analogue Kanamycin C (6'-OH), leads to a substantial decrease in inhibitory activity against bacterial ribosomes.

The following table summarizes the inhibitory concentrations (IC50) of Kanamycin A and related compounds, highlighting the importance of the 6'-amino group.

Compound6'-Substituent2'-SubstituentIC50 on Wild-Type Ribosomes (µg/ml)
Kanamycin B-NH2-NH20.02
Kanamycin A-NH2-OH0.02
Kanamycin C-OH-NH20.3

Introducing additional protonatable groups is a key strategy for enhancing the antibacterial properties of Kanamycin A. These modifications aim to increase the molecule's positive charge, thereby strengthening its interaction with the negatively charged rRNA target.

Studies have focused on modifying the 6"-position by replacing the primary hydroxyl group with various protonatable functionalities:

Amino Groups: Adding small diamino-substituents at the 6"-position generally does not cause a significant change in the antibacterial activity compared to the parent Kanamycin A. However, further acylation of these new amino groups leads to a complete loss of activity.

Guanidino Group: The introduction of a guanidine (B92328) residue at the 6"-position has been shown to be a promising modification. This change can lead to a compound with improved activity, particularly against S. aureus. Guanidinylation can increase the pKa of the group and allow for additional binding contacts.

Pyridinium (B92312) Group: Researchers have successfully synthesized a 6"-pyridinium derivative of Kanamycin A. This was achieved through the reaction of a protected Kanamycin A intermediate with pyridine (B92270), demonstrating that even a weak nucleophile can be used to introduce a charged, aromatic group at this position.

Importantly, many of these 6"-modified Kanamycin A derivatives showed they were less affected by resistance mechanisms associated with mutations in the elongation factor G, suggesting this modification strategy is a viable path toward developing new agents to combat resistant bacteria.

Role of Hydroxyl and Amino Groups on Ring I

Synthetic Methodologies for Kanamycin A Derivatives and Analogues

The chemical synthesis of Kanamycin A derivatives requires sophisticated strategies to achieve regioselective modifications, given the molecule's multiple amino and hydroxyl groups.

A common approach involves the use of protecting groups to temporarily block certain reactive sites while modifying others. For instance, to modify the hydroxyl groups at the 3'-OH, 4'-OH, and 2''-OH positions, a key intermediate used was a dibenzylidene-protected derivative of Kanamycin A. The target hydroxyls were then masked with groups like benzyl, methyl, or allyl before proceeding with further reactions.

For modifications involving the amino groups, a strategy based on the selective formation of cyclic carbamates has been developed. By controlling the reaction conditions, cyclic carbamates can be formed regioselectively on specific amino groups, such as the N-6′ and N-3″ positions in Kanamycin A. These carbamates can then be opened with amines to introduce new substituents.

The synthesis of 6"-modified analogues often starts with the protection of the four amino groups, typically using the tert-Butoxycarbonyl (Boc) protecting group. The primary 6"-hydroxyl group, being the most accessible, can then be selectively targeted for modification. For example, it can be converted into a good leaving group using 2,4,6-triisopropylbenzenesulfonyl chloride, which then allows for nucleophilic substitution with groups like pyridine to form pyridinium derivatives. Final deprotection of the amino groups, often using an acid like trifluoroacetic acid, yields the desired modified Kanamycin A analogue.

Computational Approaches and Molecular Modeling in Kanamycin A SAR Studies

Computational methods are increasingly valuable tools for understanding the SAR of Kanamycin A and for guiding the rational design of new analogues. These approaches provide insights into the molecular interactions between the antibiotic and its biological targets.

Molecular Docking: Docking simulations are used to predict the binding pose and affinity of Kanamycin A and its derivatives within the ribosomal A site or other targets like G-quadruplexes. For example, docking studies have helped to elucidate how Kanamycin A forms hydrogen bonds and pi-cation interactions with key amino acid residues in protein targets.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-target complex, assessing its stability over time. These simulations have been used to study the flexibility of Kanamycin A and the stability of its complexes with various G-quadruplex DNA structures, revealing that while a complex may appear favorable thermodynamically, it may not be stable in a dynamic environment.

Quantum Mechanics/Molecular Mechanics (QM/MM): Hybrid QM/MM methods are employed to study enzymatic reactions, such as the inactivation of Kanamycin A by bacterial resistance enzymes like Aminoglycoside 4′-O-Nucleotidyltransferase [ANT(4′)]. By treating the active site with high-level quantum mechanics and the rest of the protein with molecular mechanics, researchers can model the reaction mechanism and calculate energy barriers. Such studies have shown, for instance, that the inactivation of Kanamycin A by ANT(4') proceeds through a mechanism where a glutamate (B1630785) residue (Glu145) assists in the reaction, with a calculated energy barrier of 12.2 kcal·mol−1. These computational insights are crucial for designing derivatives that can resist enzymatic modification.

Advanced Analytical Methodologies for Kanamycin a Research

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of Kanamycin (B1662678) A. Due to the compound's structural properties—specifically its high polarity and lack of a strong UV-absorbing chromophore—various strategies involving different columns, mobile phases, and detection methods have been devised.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence, Evaporative Light Scattering, Pulsed Electrochemical Detection, Mass Spectrometry)

HPLC is a versatile and widely used tool for the determination of Kanamycin A in various samples. proquest.com The choice of detector is critical and is often dictated by the sample matrix and the required sensitivity.

UV/Visible (UV) Detection: Direct UV detection of Kanamycin A is challenging due to its lack of a significant chromophore. However, methods have been developed that utilize low-wavelength UV detection, typically around 205 nm, often in conjunction with borate (B1201080) complexation to enhance detectability.

Fluorescence (FL) Detection: This highly sensitive method requires pre-column or post-column derivatization with a fluorescent tag, as Kanamycin A is not naturally fluorescent. proquest.com Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used to impart fluorescence to the molecule, allowing for detection at very low concentrations. proquest.com

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that does not require the analyte to have a chromophore, making it suitable for direct analysis of Kanamycin A without derivatization. proquest.com It is particularly useful for separating various forms of kanamycin, such as Kanamycin A, B, and sulfate (B86663). proquest.com

Pulsed Electrochemical Detection (PED): As an aminoglycoside, Kanamycin A can be analyzed directly using HPLC coupled with PED. This method has been adopted by the US Pharmacopoeia for the analysis of Kanamycin A and its related substances. proquest.com

Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) offers high selectivity and sensitivity, providing both separation and structural information. It is a powerful tool for confirming the identity of Kanamycin A and quantifying it in complex matrices.

Below is a table summarizing various HPLC methods used for Kanamycin A analysis.

DetectorColumn TypeDerivatization/ComplexationKey Findings
UV XBridge C18Borate ComplexationAllows direct UV detection at 205 nm using sodium octanesulphonate as an ion-pair reagent. proquest.com
Fluorescence Eclipse XDB C8Pre-column with FMOC-ClAchieved a Limit of Detection (LOD) of 0.01 μg/mL in human plasma. proquest.com
ELSD Spherisorb ODS-2C18None (Ion-Pair LC)Validated for separating Kanamycins A, B, and sulfate with an LOD of 0.20 μg/mL for Kanamycin A. proquest.com
PED Not SpecifiedNone (Ion-Pair LC)Adopted in the US Pharmacopoeia for the analysis of Kanamycin A. proquest.com

Pre-column Derivatization Strategies for Enhanced Detection (e.g., PIC, NITC, Borate Complexation)

To overcome the detection challenges associated with Kanamycin A's structure, pre-column derivatization is a common strategy. This process modifies the primary amine groups of the Kanamycin A molecule to attach a chromophore or fluorophore, enhancing its detectability by UV or fluorescence detectors and improving its retention on conventional reversed-phase columns. proquest.com

Phenylisocyanate (PIC): Kanamycin A can be derivatized with PIC in the presence of triethylamine (B128534). The resulting derivative can be separated on a C18 column and detected by UV. A linearity range of 5–15 μg/mL has been reported for this method. proquest.com

1-naphthyl isothiocyanate (NITC): NITC serves as a pre-column derivatization reagent for UV detection. The reaction is typically carried out in pyridine (B92270). This method has been used to detect Kanamycin A in human plasma with UV detection at 230 nm and an LOD of 0.3 μg/mL. proquest.com

Borate Complexation: This technique involves forming a complex between Kanamycin A and borate ions, which allows for direct UV detection. The complex is then analyzed on a C18 column using an ion-pair reagent, with detection at 205 nm. proquest.com

The table below outlines common pre-column derivatization strategies.

Derivatization ReagentDetection MethodReaction ConditionsApplication Example
Phenylisocyanate (PIC) UVReaction with PIC (5 mg/mL in ACN) in the presence of triethylamine (TEA) for 10 min. proquest.comAnalysis of Kanamycin A with a reported linearity range of 5–15 μg/mL. proquest.com
1-naphthyl isothiocyanate (NITC) UV (230 nm)Reaction in pyridine for 1 hour. proquest.comDetection of Kanamycin A in human plasma with a reported LOD of 0.3 μg/mL. proquest.com
Borate Complexation UV (205 nm)Complex formation with borate ions from borax (B76245) dissolved in water. proquest.comAnalysis using an ion-pair reagent (sodium octanesulphonate) on a C18 column. proquest.com

Molecular Detection of Resistance Genes and Genetic Elements

The rise of antibiotic resistance necessitates robust methods for identifying the genetic basis of resistance in bacteria. Molecular techniques provide rapid and precise detection of the genes that confer resistance to Kanamycin A.

Polymerase Chain Reaction (PCR) and its Variants (e.g., Real-time PCR, Multiplex PCR)

Polymerase Chain Reaction (PCR) is a fundamental technique for amplifying specific DNA sequences, making it ideal for detecting antibiotic resistance genes. cd-genomics.com

Conventional PCR: This method amplifies target resistance genes, such as kan or aph(3')-IIa, which are then typically visualized using gel electrophoresis. It provides a qualitative (presence/absence) result for the targeted resistance gene. cd-genomics.com

Real-time PCR (qPCR): By using fluorescent probes or dyes, qPCR monitors the amplification process in real-time, allowing for the quantification of the target resistance gene. cd-genomics.com This provides valuable data on gene copy number or expression levels, which can be crucial for understanding the level of resistance. Kits are commercially available for the quantitative detection of plasmid DNA containing the kanamycin resistance gene.

Multiplex PCR: This variant uses multiple sets of primers in a single reaction to simultaneously amplify several different resistance genes. cd-genomics.com This high-throughput approach allows for comprehensive resistance profiling, saving time and resources compared to running multiple individual PCR reactions. cd-genomics.com

Whole-Genome Sequencing (WGS) for Comprehensive Resistance Profiling

Whole-Genome Sequencing (WGS) offers the ultimate resolution for resistance profiling by sequencing the entire genome of a bacterial isolate.

WGS enables the identification of all known resistance genes, as well as novel or emerging resistance determinants, providing a complete picture of an organism's resistance potential. In the context of Kanamycin A, WGS can identify genes associated with resistance, such as those encoding aminoglycoside-modifying enzymes. By comparing genomic data with phenotypic drug susceptibility testing results, researchers can establish strong correlations between genotype and phenotype, allowing for the accurate prediction of resistance profiles from sequence data alone. This comprehensive approach is essential for tracking the evolution and spread of resistant strains and understanding the genetic environment of resistance genes.

Immunoassays for Kanamycin A Resistance-Related Proteins (e.g., ELISA, Lateral Flow Assays)

Immunoassays utilize the highly specific binding between an antibody and its target antigen to detect molecules of interest. These methods can be adapted to detect either Kanamycin A itself or the proteins produced by kanamycin resistance genes.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that can be highly sensitive and quantitative. Competitive ELISA formats have been developed for the detection of Kanamycin A in various biological samples. In this format, free Kanamycin A in the sample competes with a labeled Kanamycin A conjugate for binding to a limited number of specific antibodies. A lower signal indicates a higher concentration of Kanamycin A in the sample. These assays can achieve very low detection limits, sometimes in the nanogram per milliliter (ng/mL) range.

Lateral Flow Assays (LFA): LFAs, also known as immunochromatographic strip tests, are rapid, easy-to-use devices ideal for point-of-care or field screening. They provide a qualitative or semi-quantitative result, typically within minutes. While often used for detecting the antibiotic residue itself, the principle can be applied to detect the protein products of resistance genes, offering a quick way to screen bacterial samples for the presence of resistance markers.

The table below provides an overview of immunoassay methods.

Assay TypeTargetPrincipleKey Features
Competitive ELISA Kanamycin ACompetition between free Kanamycin A and an enzyme-labeled Kanamycin A for antibody binding sites. Quantitative and highly sensitive; detection limits can be as low as 1.2 ng/mL in samples like milk and eggs.
Lateral Flow Assay Kanamycin Resistance Proteins / Kanamycin AAntibody-antigen binding on a nitrocellulose membrane, resulting in a visible line. Rapid screening, point-of-care application, qualitative or semi-quantitative results.

Electrochemical Biosensors for Kanamycin A Detection (e.g., Amperometric Electrochemical (AEC) aptasensors)

Electrochemical biosensors represent a significant advancement in the detection of antibiotics like Kanamycin A, offering advantages such as high sensitivity, rapid analysis, low cost, and the potential for miniaturization. scielo.br Among these, amperometric electrochemical (AEC) aptasensors have emerged as a powerful tool. nih.gov These devices utilize the principles of amperometry, measuring the change in current resulting from the electrochemical oxidation or reduction of a redox probe, which is modulated by the specific binding of Kanamycin A to a recognition element.

The core of an AEC aptasensor is the aptamer, a single-stranded DNA or RNA oligonucleotide that can bind to its target with high affinity and specificity. scielo.br In a typical configuration, aptamers specific to Kanamycin A are immobilized on an electrode surface. The binding of Kanamycin A to the aptamer induces a conformational change in the aptamer's structure, such as folding into a stem-loop or G-quadruplex structure. This structural change alters the flow of electrons between a redox probe in the solution (like [Fe(CN)6]3−/4−) and the electrode surface, leading to a measurable change in the amperometric or voltammetric signal. The magnitude of this change is proportional to the concentration of Kanamycin A, allowing for quantitative detection.

To enhance the sensitivity and performance of these sensors, various nanomaterials are often integrated into the electrode design. Materials such as graphene, gold nanoparticles (AuNPs), and carbon nanotubes provide a high surface area for aptamer immobilization, improve electrical conductivity, and can catalyze the redox reaction, thereby amplifying the electrochemical signal. For instance, a sensor using a composite of magnetic graphene nanocomposite (GR–Fe3O4NPs) and a poly(3,4-ethylenedioxythiophene)–gold nanoparticle composite (PEDOT–AuNPs) has been developed for antibiotic detection. nih.gov Another approach involved modifying a glassy carbon electrode with graphene and AuNPs, which served as effective carriers for the aptamers and resulted in a detection limit for Kanamycin A as low as 0.03 pmol/L using differential pulse voltammetry (DPV).

Researchers have developed numerous AEC aptasensors for Kanamycin A detection, each with unique designs and performance characteristics. These sensors have been successfully applied to detect Kanamycin A in various samples, including milk and chicken, demonstrating their potential for food safety monitoring.

Interactive Table: Performance of Various Electrochemical Aptasensors for Kanamycin A Detection

Electrode Modification/PlatformDetection MethodLinear RangeLimit of Detection (LOD)Sample MatrixReference
Graphene Oxide (GO) & Diblock DNAElectrochemical0.05 pM - 100 nM0.0476 pM-
Gold Electrode with 5'-SH-AptamerSquare Wave Voltammetry (SWV)10 nM - 2000 nMNot specified, but sensitiveMilk
Glassy Carbon Electrode (GCE) with Graphene & AuNPsDifferential Pulse Voltammetry (DPV)Not specified0.03 pM-
Au@Pt Core-Shell NanoparticlesAmperometricNot specifiedNot specifiedChicken
Carbon Black & Thiacalix arene CompositeElectrochemical Impedance Spectroscopy (EIS)0.7 nM - 50 nM0.3 nMMilk, Yogurt
Gold Nanoparticles & Poly-[2,5-di(2-thienyl)-1H-pyrrole-1-(p-benzoic acid)]Linear Sweep Voltammetry (LSV)0.06 µM - 10 µM9 nM-
Graphene Oxide & Pyrrole (Molecularly Imprinted)Electrochemical Impedance Spectroscopy (EIS)5 nM - 1 µM5 nMMilk researchgate.net

Preclinical in Vitro and in Vivo Studies of Kanamycin a Mechanistic Focus

Bacterial Culture Models for Susceptibility, Resistance, and Mechanistic Investigations

Bacterial culture models are fundamental tools for investigating the activity of Kanamycin (B1662678) A. These models allow for the determination of minimum inhibitory concentrations (MICs), which quantify the lowest concentration of the antibiotic required to inhibit the visible growth of a microorganism. Standardized broth microdilution and agar (B569324) diffusion assays are routinely employed to assess the susceptibility of various bacterial strains to Kanamycin A. For instance, in molecular biology, Kanamycin A is widely used as a selective agent. Bacteria transformed with plasmids containing a kanamycin resistance gene, such as neomycin phosphotransferase II (NPT II/Neo), are cultured on media containing kanamycin to select for successfully transformed cells.

The development of resistance to Kanamycin A is a significant area of investigation using bacterial culture models. creative-diagnostics.com The primary mechanisms of resistance that have been identified through these models include:

Enzymatic Modification: Bacteria can produce enzymes that modify the Kanamycin A molecule, rendering it inactive. These enzymes include aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), which add acetyl, phosphate (B84403), or nucleotidyl groups to the antibiotic, respectively. creative-diagnostics.com This modification prevents Kanamycin A from binding to its ribosomal target. creative-diagnostics.com

Target Site Modification: Mutations in the bacterial ribosome, specifically within the 16S rRNA component of the 30S subunit, can prevent Kanamycin A from binding effectively. creative-diagnostics.com This is a common mechanism of resistance observed in clinically relevant pathogens.

Efflux Pumps: Some bacteria possess efflux pumps that actively transport Kanamycin A out of the cell, preventing it from reaching a high enough intracellular concentration to be effective. creative-diagnostics.com The AcrAB-TolC efflux system in E. coli is one such example that has been studied in relation to kanamycin resistance.

Reduced Permeability: Changes in the bacterial cell membrane, such as mutations in porin proteins, can decrease the permeability of the cell wall to Kanamycin A, limiting its entry into the bacterium. creative-diagnostics.com

Bacterial culture models have also been crucial in studying the "inoculum effect," where the efficacy of an antibiotic decreases as the initial bacterial density increases. researchgate.net This phenomenon has been observed with Kanamycin A and can occur even in the absence of traditional resistance genes. researchgate.net

Table 1: Common Bacterial Strains and Resistance Mechanisms Studied with Kanamycin A

Bacterial Species Common Resistance Mechanism(s) Key Research Focus
Escherichia coli Enzymatic modification (e.g., APHs), efflux pumps (e.g., AcrAB-TolC), target site mutation. creative-diagnostics.com Vector selection in molecular biology, studies on resistance development and efflux pump function.
Klebsiella pneumoniae Enzymatic modification, target site mutation. oup.com Investigating resistance in clinical isolates and developing new therapeutic strategies. oup.com
Pseudomonas aeruginosa Efflux pumps, enzymatic modification, reduced permeability. researchgate.net Understanding intrinsic and acquired resistance in opportunistic pathogens. researchgate.net
Staphylococcus aureus Enzymatic modification (e.g., ANT(4')). researchgate.net Studying resistance in Gram-positive bacteria and the efficacy of modified aminoglycosides. researchgate.net
Mycobacterium tuberculosis Target site mutation (rrs gene). Investigating resistance in the context of tuberculosis treatment.

Cell-Based Assays for Molecular Target Engagement and Cellular Effects

Cell-based assays provide a more direct means of investigating the molecular interactions of Kanamycin A within a cellular context. These assays are critical for understanding target engagement, the direct binding of a drug to its intended molecular target, and the subsequent cellular consequences. researchgate.net

In Vitro Translation Assays: A key tool for studying Kanamycin A's mechanism of action is the cell-free translation assay. researchgate.netasm.org These systems, which can be derived from bacteria or rabbit reticulocytes, allow researchers to observe the effect of the antibiotic on protein synthesis in a controlled environment. researchgate.netasm.org By adding Kanamycin A to these assays, it has been demonstrated that it binds to the 30S ribosomal subunit and interferes with the translation process, leading to the production of nonfunctional or truncated proteins. These assays have also been used to compare the activity of Kanamycin A and its analogues on both wild-type and mutant ribosomes, providing insights into structure-activity relationships. researchgate.netasm.org

Reporter Gene Assays: To study ribosome inhibition in living bacteria, orthogonal ribosome-controlled fluorescent reporter systems have been developed. In these systems, a reporter gene (e.g., encoding a fluorescent protein) is under the control of a specialized mutant ribosome that is not essential for cell viability. The inhibition of these orthogonal ribosomes by Kanamycin A can be measured by changes in fluorescence, providing a real-time readout of target engagement within the cell.

Thermal Shift Assays: Cellular thermal shift assays (CETSA) are a powerful technique for confirming target engagement in intact cells. This method relies on the principle that the binding of a ligand (like Kanamycin A) can stabilize its target protein (the ribosome) against heat-induced denaturation. While more commonly applied to soluble proteins, the principles of CETSA can be adapted to study drug binding to large complexes like the ribosome.

Microscopy and Cellular Integrity Assays: Fluorescence microscopy can be used to visualize the effects of Kanamycin A on bacterial cells. For example, studies have shown that kanamycin conjugated to gold nanoparticles can disrupt the bacterial envelope, leading to the leakage of cytoplasmic contents and cell death. This indicates that in addition to inhibiting protein synthesis, high concentrations or modified forms of Kanamycin A may also affect membrane integrity.

Table 2: Cell-Based Assays for Kanamycin A Mechanistic Studies

Assay Type Principle Information Gained
In Vitro Translation Assay Measures protein synthesis in a cell-free system containing ribosomes, mRNA, and other necessary components. researchgate.netasm.org Direct evidence of protein synthesis inhibition, determination of IC50 values, comparison of activity against different ribosome types (bacterial, eukaryotic, mutant). asm.org
Orthogonal Ribosome Reporter Assay Utilizes a non-essential, engineered ribosome to control the expression of a reporter gene in living cells. Real-time measurement of ribosome inhibition and target engagement in an intracellular environment.
Cellular Thermal Shift Assay (CETSA) Assesses the thermal stabilization of a target protein upon ligand binding in intact cells. Confirmation of direct binding between Kanamycin A and the ribosome within the cellular milieu.
Fluorescence Microscopy Uses fluorescent probes to visualize cellular structures and processes. Elucidation of effects on cell morphology, membrane integrity, and localization of the antibiotic.

Animal Models for Investigating Kanamycin A Pharmacodynamics and Efficacy Against Resistant Strains (mechanistic, not clinical)

Animal models are indispensable for understanding the pharmacodynamics (the relationship between drug concentration and its effect) of Kanamycin A and its efficacy against resistant pathogens in a complex biological system. conicet.gov.aroup.com These models bridge the gap between in vitro findings and potential clinical applications, providing insights into how the drug behaves in a living organism.

Murine Infection Models: Mouse models are commonly used to study bacterial infections and the efficacy of antibiotics. For instance, a neutropenic mouse model of Staphylococcus aureus septicemia has been used to evaluate the in vivo activity of aminoglycosides. In such models, mice are rendered immunocompromised and then infected with a specific bacterial strain, including those with known resistance to Kanamycin A. The administration of Kanamycin A allows for the assessment of its ability to reduce the bacterial burden in various organs, such as the kidneys and lungs.

These models are also critical for studying infections caused by multidrug-resistant (MDR) bacteria. A validated mouse model of pulmonary Pseudomonas aeruginosa infection, for example, can be used to test the efficacy of Kanamycin A against MDR strains and to understand how resistance mechanisms observed in vitro translate to in vivo outcomes.

Pharmacodynamic Parameterization: Animal models are essential for determining key pharmacodynamic indices that predict antibiotic efficacy. For aminoglycosides like Kanamycin A, the ratio of the maximum plasma concentration (Cmax) to the MIC (Cmax:MIC) is a critical parameter for its concentration-dependent killing activity against Gram-negative bacteria. conicet.gov.ar A Cmax:MIC ratio of greater than eight is often recommended to prevent the regrowth of bacteria during treatment and to minimize the selection of resistant mutants. conicet.gov.ar

Investigating Resistance in vivo: Animal models allow researchers to investigate how resistance mechanisms affect the efficacy of Kanamycin A in a whole-animal system. For example, studies using a chicken model of necrotic enteritis caused by Clostridium perfringens have assessed the susceptibility of different bacterial strains to Kanamycin A, providing valuable data on its potential use in veterinary medicine and the prevalence of resistant strains in agricultural settings.

It is important to note that translating findings from animal models to humans can be challenging due to differences in drug metabolism, protein binding, and penetration into specific tissues. oup.com

Integration of Microbiological and Molecular Techniques in Model Systems

A comprehensive understanding of Kanamycin A's action and the resistance to it is best achieved through the integration of classical microbiological methods with modern molecular techniques. researchgate.netacs.org This integrated approach allows for a multi-level analysis, from the whole organism down to the molecular level.

Genotypic and Phenotypic Correlation: Molecular techniques such as polymerase chain reaction (PCR) and whole-genome sequencing are used to identify the genetic determinants of resistance in bacterial strains isolated from culture or animal models. researchgate.net For example, PCR can be used to detect the presence of specific aminoglycoside-modifying enzyme genes (e.g., aph(3')-Ia) or mutations in the 16S rRNA gene. creative-diagnostics.com These genotypic data can then be correlated with the phenotypic resistance profile determined by MIC testing. This allows researchers to establish a direct link between a specific gene or mutation and the observed level of resistance to Kanamycin A.

Investigating Enzyme-Mediated Resistance: The inactivation of Kanamycin A by bacterial enzymes has been studied using a combination of techniques. For example, the catalase-peroxidase KatG has been shown to contribute to reduced susceptibility to kanamycin through its oxidative activity. acs.org This was investigated using a combination of antibiotic susceptibility assays, genetic approaches (using E. coli mutants), and biochemical analyses to demonstrate that the oxidized form of kanamycin is a less effective antibiotic. acs.org Similarly, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have been used to study the enzymatic inactivation of Kanamycin A by 4′-O-Nucleotidyltransferase at the atomic level, providing detailed insights into the reaction mechanism. researchgate.net

Efflux Pump Function and Regulation: The role of efflux pumps in Kanamycin A resistance is studied by combining microbiological and molecular approaches. For example, molecular docking and biophysical methods like fluorescence spectroscopy and isothermal titration calorimetry have been used to investigate the binding of kanamycin to the outer membrane protein TolC, a component of the AcrAB-TolC efflux pump in E. coli. These molecular studies, combined with bacterial growth assays using strains that overexpress or lack components of the efflux pump, provide a detailed picture of how these systems contribute to resistance.

This integrated approach is crucial for a holistic understanding of Kanamycin A's interaction with bacteria, from its initial entry into the cell and binding to the ribosome, to the various mechanisms that bacteria employ to counteract its effects.

Biotechnological Applications and Kanamycin a As a Research Tool

Kanamycin (B1662678) A as a Selective Marker in Genetic Engineering

One of the most widespread applications of Kanamycin A is its use as a selective marker. wikipedia.org In molecular biology, researchers often need to introduce foreign DNA, such as plasmids, into host organisms like bacteria or yeast. To identify the cells that have successfully incorporated the foreign DNA, a selectable marker gene is included on the plasmid. addgene.org The gene conferring resistance to kanamycin is a popular choice for this purpose. wikipedia.org

Use in Bacterial Transformation and Plasmid Selection (e.g., kanMX cassette)

During bacterial transformation, a process that introduces foreign DNA into a bacterium, a plasmid containing both the gene of interest and a kanamycin resistance gene (kanR) is used. After the transformation procedure, the bacteria are grown on a culture medium containing kanamycin. Only the bacteria that have successfully taken up the plasmid will be able to produce the resistance enzyme, typically an aminoglycoside phosphotransferase, which inactivates the kanamycin. addgene.org These resistant bacteria will survive and form colonies, while bacteria that did not take up the plasmid will be killed by the antibiotic. This allows for the efficient selection of successfully transformed cells.

A notable example of a kanamycin resistance marker is the kanMX cassette . This cassette contains the bacterial aminoglycoside phosphotransferase gene (kanr) from the transposon Tn903, often under the control of a strong promoter. mdpi.com The kanMX cassette is versatile and can confer resistance to kanamycin in E. coli and to the related antibiotic G418 (geneticin) in eukaryotic organisms like yeast. This dual functionality makes it a valuable tool for a wide range of genetic manipulation experiments in different organisms. mdpi.com The use of kanMX cassettes has been instrumental in large-scale projects, such as the creation of yeast gene knockout collections. mdpi.com Furthermore, systems like the loxP-kanMX-loxP cassette have been developed to allow for the repeated use of the kanamycin resistance marker by enabling its excision from the genome after selection.

FeatureDescription
Selective Agent Kanamycin
Resistance Gene kanR (e.g., from Tn903 transposon) encoding aminoglycoside phosphotransferase drugbank.com
Mechanism The enzyme produced by the kanR gene phosphorylates and inactivates kanamycin, allowing the host cell to survive. addgene.org
Application Selection of bacteria and other organisms that have been successfully transformed with a plasmid carrying the kanR gene.
Example Cassette kanMX, which is functional in both prokaryotes (kanamycin resistance) and eukaryotes (G418 resistance). mdpi.com

Application in Recombinant Protein Expression Systems

Kanamycin A is also crucial in the production of recombinant proteins. In these systems, a gene encoding a protein of interest is inserted into an expression vector, which also carries the kanamycin resistance gene. This vector is then introduced into a host organism, typically E. coli. By growing the host cells in a medium containing kanamycin, researchers can ensure that only the cells carrying the plasmid, and therefore capable of producing the desired recombinant protein, are able to proliferate. oup.com This selective pressure helps to maintain the plasmid within the bacterial population, leading to higher yields of the recombinant protein. oup.com The stability and effectiveness of kanamycin as a selective agent have made it a standard component in many commercially available protein expression systems. oup.com

Kanamycin A in Cell-Free Protein Biosynthesis Studies

Cell-free protein synthesis (CFPS) systems, which utilize cellular machinery for protein production in a test tube, have become valuable tools for studying the intricate process of protein biosynthesis. nzytech.com Kanamycin A plays a significant role in these in vitro studies. nzytech.comresearchgate.net By adding kanamycin to a cell-free system, researchers can inhibit translation and study the specific effects of this inhibition on different components of the ribosomal machinery. This allows for detailed investigations into the mechanisms of protein synthesis and the action of antibiotics without the complexities of a living cell. researchgate.net For example, researchers can use CFPS to examine how kanamycin's binding to the ribosome affects the accuracy of translation and the incorporation of amino acids.

Development of Kanamycin A-Conjugated Nanoparticles for Enhanced Mechanistic Study and Delivery Approaches (e.g., Kan-AuNPs)

To enhance the efficacy and study the delivery of antibiotics, researchers have explored the conjugation of Kanamycin A with nanoparticles. A notable example is the development of kanamycin-conjugated gold nanoparticles (Kan-AuNPs). In some approaches, kanamycin itself can act as both a reducing and capping agent in the synthesis of these nanoparticles.

Studies have shown that these Kan-AuNPs can exhibit potent antibacterial activity, in some cases even against kanamycin-resistant bacteria. Mechanistic investigations using techniques like transmission electron microscopy have suggested that these nanoparticles may work by disrupting the bacterial cell envelope, leading to the leakage of cellular contents and cell death. This approach of conjugating kanamycin to nanoparticles opens up new avenues for developing novel antibacterial agents and for studying the mechanisms of antibiotic action and delivery in greater detail. acs.org

Contribution to Fundamental Biological Processes Understanding (e.g., Ribosome Function, Antibiotic Resistance Evolution)

The use of Kanamycin A as a research tool has significantly contributed to our understanding of fundamental biological processes. Its well-defined target, the bacterial ribosome, has made it an invaluable probe for studying ribosome function. By observing how kanamycin binding interferes with protein synthesis, scientists have gained deeper insights into the mechanics of translation, including the decoding of the genetic code and the movement of tRNA and mRNA through the ribosome.

Furthermore, the widespread use and subsequent bacterial resistance to kanamycin have provided a real-world model for studying the evolution of antibiotic resistance. Researchers can track the genetic changes, such as mutations in the 16S rRNA or the acquisition of resistance genes via horizontal gene transfer, that lead to kanamycin resistance. oup.com Studies have shown that bacteria can develop resistance to kanamycin relatively quickly through such evolutionary pathways. This knowledge is crucial for understanding how antibiotic resistance emerges and spreads, and for developing strategies to combat this growing public health threat.

Future Directions and Emerging Research Avenues for Kanamycin a

Strategies for Overcoming Kanamycin (B1662678) A Resistance

The primary clinical challenge to the utility of Kanamycin A is the emergence of bacterial resistance. Research has focused on several key strategies to counteract these mechanisms, which predominantly involve enzymatic modification of the antibiotic, alterations to its ribosomal target, and active efflux from the bacterial cell. mdpi.com

A major mechanism of resistance is the enzymatic inactivation of Kanamycin A by aminoglycoside-modifying enzymes (AMEs). These enzymes, broadly categorized as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), covalently modify the antibiotic, which diminishes its affinity for the bacterial ribosome. mdpi.comasm.org A key strategy, therefore, is the development of AME inhibitors. By co-administering an inhibitor with Kanamycin A, the antibiotic is shielded from inactivation, restoring its effectiveness against resistant strains. mdpi.com Researchers are actively investigating small molecules that can block the active sites of enzymes like aminoglycoside acetyltransferases and phosphotransferases.

Another approach involves combination therapies, where Kanamycin A is used alongside other antibiotics or resistance inhibitors. This can create synergistic effects, where the combined action is greater than the sum of the individual agents. For instance, combining Kanamycin A with a β-lactamase inhibitor has proven to be an established concept for overcoming certain types of resistance.

Efflux pumps, which are proteins that actively transport antibiotics out of the bacterial cell, also contribute to resistance. These pumps, particularly those from the resistance-nodulation-division (RND) family, reduce the intracellular concentration of Kanamycin A, thereby diminishing its efficacy. redalyc.org Research into inhibitors of these efflux pumps represents another promising avenue to restore Kanamycin A susceptibility in resistant bacteria.

Finally, a significant effort is directed towards creating new antibiotics or modifying existing ones to be less susceptible to bacterial resistance mechanisms. This involves designing molecules that can still bind to the bacterial ribosome but are poor substrates for the prevalent AMEs.

Exploration of Novel Molecular Targets for Aminoglycoside Activity

The canonical molecular target of Kanamycin A and other aminoglycosides is the A-site of the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit. Binding to this site disrupts protein synthesis by causing misreading of the mRNA codon, leading to the production of nonfunctional proteins and ultimately bacterial cell death. While this remains the primary target, research is expanding to identify and characterize alternative or secondary molecular targets to open new avenues for antibiotic action and overcome target-based resistance.

One area of exploration involves other sites on the ribosome. For example, some aminoglycosides have been reported to bind to a secondary site in the major groove of helix 69 (H69) of the 23S rRNA in the 50S subunit. This interaction can interfere with the mobility of ribosomal subunits, affecting translation and ribosome recycling. Targeting such allosteric sites could represent a novel strategy for aminoglycoside development.

Beyond the ribosome, researchers are investigating other essential bacterial processes as potential targets. These include pathways involved in bacterial cell wall biosynthesis and other vital metabolic functions. The rationale is that developing aminoglycoside derivatives that can inhibit these alternative targets could bypass existing resistance mechanisms that are focused on the ribosome or enzymatic modification.

Furthermore, bacterial riboswitches are being explored as potential targets. Riboswitches are structured non-coding RNA domains in the 5' untranslated region of some bacterial mRNAs that regulate gene expression by binding to specific small molecules. Designing aminoglycoside analogues that could specifically bind to and modulate a riboswitch controlling an essential gene could provide a highly specific mode of antibacterial action.

Advanced Delivery Systems for Targeted Research Applications (mechanistic, not clinical)

To better understand the mechanisms of Kanamycin A action and resistance at a fundamental level, researchers are developing advanced delivery systems. These systems are designed not for clinical therapy but as tools for mechanistic studies, allowing for controlled delivery and interaction with bacterial cells in a laboratory setting.

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are a prominent example. Hydrophilic drugs like Kanamycin A can be encapsulated within the aqueous core of liposomes. Research has shown that liposomal formulations can enhance the delivery of aminoglycosides into bacteria that are otherwise resistant due to low membrane permeability. nih.gov

Mechanistic studies using these liposomal systems have provided insights into their interaction with bacterial membranes. Transmission electron microscopy (TEM), flow cytometry, and lipid mixing assays have demonstrated that these liposomes can interact directly and fuse with the outer membrane of bacteria like Pseudomonas aeruginosa. nih.gov This fusion process facilitates the penetration of the encapsulated antibiotic into the bacterial cell, bypassing the membrane's natural barrier and overcoming a key resistance mechanism. nih.gov By using liposomes composed of specific lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol, researchers can systematically study the impact of membrane composition on drug delivery and efficacy.

Table 1: Liposomal Aminoglycoside Formulations for Mechanistic Studies

AminoglycosideLiposome CompositionKey Mechanistic FindingReference
Amikacin (B45834), Gentamicin, Tobramycin (B1681333)1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and CholesterolLipid bilayers of liposomes make contact with and fuse into bacterial cell membranes, enhancing antibiotic penetration.
GentamicinDioleoylphosphatidylethanolamine (pH-sensitive)Improved antibacterial effect against intracellular bacteria compared to non-pH-sensitive liposomes, suggesting enhanced drug release in the acidic phagosomal environment.

These advanced delivery systems are invaluable research tools for dissecting the complex interplay between the antibiotic, the delivery vehicle, and the bacterial cell envelope.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Kanamycin A Research

Omics technologies provide a system-level view of the molecular changes within bacteria in response to antibiotics like Kanamycin A, offering profound insights into resistance mechanisms and bacterial adaptation. mdpi.com

Genomics research focuses on identifying the genetic basis of Kanamycin A resistance. This includes the identification of genes encoding AMEs, such as aph(3')-Ia, and efflux pumps. A crucial application is the detection of mutations in the 16S rRNA gene (rrs), the primary target of Kanamycin A. mednexus.org For example, mutations at specific nucleotide positions, such as A1408G (in E. coli numbering), can disrupt antibiotic binding and confer high-level resistance. mednexus.org Genomic approaches are essential for tracking the spread of these resistance determinants via horizontal gene transfer on mobile genetic elements like plasmids and transposons.

Proteomics , the large-scale study of proteins, helps to identify changes in protein expression in response to Kanamycin A. Comparative proteomic studies on Kanamycin-resistant bacteria have revealed upregulation of efflux pump components like TolC and downregulation of outer membrane proteins such as OmpA and MipA. mdpi.com In one study, MipA was identified as a novel protein potentially linked to aminoglycoside resistance. mdpi.com Proteomic analysis of Kanamycin-resistant Mycobacterium tuberculosis has implicated proteins involved in iron metabolism (e.g., Rv1876, Rv3224) as playing a potential role in the resistance phenotype.

Metabolomics analyzes the complete set of small-molecule metabolites within a cell. This approach can reveal the metabolic perturbations caused by Kanamycin A. Studies have shown that Kanamycin A treatment can significantly alter various metabolic pathways. For instance, exposure to lethal concentrations of Kanamycin A was found to dramatically increase the intracellular levels of the alarmone diadenosine tetraphosphate (B8577671) (Ap4A) in E. coli. This finding suggests a link between antibiotic-induced stress and specific metabolic signaling pathways. Metabolomic profiling of urine in animal models has also been used to identify early biomarkers of aminoglycoside-induced kidney injury, revealing changes in glucose, phosphate (B84403), and amino acid levels.

Table 2: Examples of Omics Applications in Kanamycin A Research

Omics FieldOrganismKey FindingReference
GenomicsE. coli, M. tuberculosisIdentified mutations in the 16S rRNA gene (e.g., A1408G) that confer resistance by reducing antibiotic binding affinity. mednexus.org
ProteomicsE. coliIdentified differential expression of outer membrane proteins (e.g., TolC, MipA) in Kanamycin-resistant strains.
MetabolomicsE. coliKanamycin exposure leads to a significant increase in the alarmone diadenosine tetraphosphate (Ap4A).
ProteomicsM. tuberculosisProteins involved in iron metabolism were implicated in resistance to Kanamycin and Amikacin.

Development of Kanamycin A Analogues with Modified Resistance Profiles or Enhanced Activity

A cornerstone of future aminoglycoside research is the rational design and synthesis of Kanamycin A analogues, often called neoglycosides. The goal is to create new molecules that retain or exceed the antibacterial activity of the parent compound while circumventing common resistance mechanisms, primarily enzymatic modification by AMEs.

This strategy involves chemically modifying specific positions on the Kanamycin A scaffold that are known targets for AMEs. For example, the 3'- and 4'-hydroxyl groups are common sites of phosphorylation and adenylation, respectively. mdpi.com The synthesis of 3′,4′-dideoxygenated kanamycin derivatives has produced compounds that are effective against resistant strains expressing AMEs. mdpi.com

Another successful approach has been the modification of the N-1 position of the 2-deoxystreptamine (B1221613) ring. The addition of a (S)-4-amino-2-hydroxybutyryl (AHB) group at this position led to the creation of Amikacin, a semisynthetic aminoglycoside that is protected against several AMEs, including AAC(6'), APH(3'), and ANT(2''). mdpi.com

Modifications at the 6"-position of Kanamycin A are also being actively explored. Synthesizing analogues with different functional groups, such as amino, guanidino, or pyridinium (B92312) groups at this position, has yielded compounds with interesting properties. mdpi.com For instance, the introduction of a guanidine (B92328) residue resulted in a compound with improved activity against S. aureus. mdpi.com Importantly, many of these 6"-modified derivatives were less affected by resistance mechanisms associated with mutations in the elongation factor G. mdpi.com

Similarly, modifications at the 2'-position have been shown to enhance activity against certain resistant strains, including K. pneumoniae isolates that are resistant due to the ANT(2″) enzyme. The strategic modification of various amino and hydroxyl groups continues to be a fruitful area of research for developing the next generation of aminoglycoside antibiotics. mdpi.commdpi.com

Q & A

Q. What are the standard methodologies for identifying and quantifying Aec kanamycin A in microbiological assays?

  • Methodological Answer : this compound is commonly quantified using high-performance liquid chromatography (HPLC) with UV detection, optimized for aminoglycoside antibiotics. For microbiological assays, agar diffusion methods with Staphylococcus aureus or Escherichia coli as test strains are employed, calibrated against known kanamycin sulfate standards. Researchers should validate assay conditions (e.g., pH, temperature) to avoid interference from media components . Concentration optimization protocols, such as those used in plant transformation studies (e.g., hypocotyl explants), can be adapted to ensure reproducibility .

Q. How is the minimum inhibitory concentration (MIC) of this compound determined for bacterial strains?

  • Methodological Answer : The MIC is typically assessed via broth microdilution or agar dilution methods , following CLSI guidelines. Researchers must standardize inoculum density (e.g., 5 × 10⁵ CFU/mL) and account for cation concentrations in media, which can chelate aminoglycosides and alter efficacy. Data interpretation should include growth controls and statistical validation (e.g., triplicate measurements). Discrepancies in MIC values across strains may arise from efflux pump activity or ribosomal mutations, necessitating genomic validation .

Q. What ethical considerations are critical when designing studies involving this compound?

  • Methodological Answer : Studies must comply with WHO Essential Medicines List guidelines for antibiotic use to prevent misuse and resistance development. For in vivo research, institutional animal care committees should review protocols to ensure humane endpoints. Human subject research (e.g., pharmacokinetic studies) requires informed consent and adherence to Declaration of Helsinki principles, particularly for vulnerable populations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bactericidal efficacy of this compound across studies?

  • Methodological Answer : Contradictions often stem from strain-specific resistance mechanisms or methodological variability . To address this:
  • Perform whole-genome sequencing of test strains to identify resistance genes (e.g., aphA, rmtB).
  • Standardize experimental conditions using ISO 20776-1 guidelines for antibiotic susceptibility testing.
  • Conduct meta-analyses of published data, applying statistical models (e.g., random-effects models) to account for heterogeneity .

Q. What experimental strategies can enhance this compound efficacy against multidrug-resistant (MDR) pathogens?

  • Methodological Answer :
  • Synergistic combinations : Pair this compound with beta-lactam antibiotics to disrupt cell wall integrity and improve intracellular uptake.
  • Efflux pump inhibitors : Use phenyl-arginine-β-naphthylamide (PAβN) to block resistance mechanisms in Gram-negative bacteria.
  • Nanoparticle delivery systems : Encapsulate this compound in chitosan nanoparticles to enhance bioavailability and reduce nephrotoxicity .

Q. How can researchers optimize this compound dosing regimens in in vivo models to mimic human pharmacokinetics?

  • Methodological Answer :
  • Use allometric scaling to convert human doses (e.g., 15 mg/kg/day) to rodent equivalents.
  • Monitor serum concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess half-life and tissue penetration.
  • Incorporate Monte Carlo simulations to predict dosing outcomes under variable physiological conditions .

Q. What analytical techniques are recommended for detecting this compound degradation products in stability studies?

  • Methodological Answer :
  • LC-Quadrupole Time-of-Flight (Q-TOF) : Identifies degradation products (e.g., kanamycin B, deoxystreptamine) with high mass accuracy.
  • Forced degradation studies : Expose this compound to heat (60°C), light (UV), and acidic/alkaline conditions to simulate long-term stability.
  • Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and recovery tests .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data for this compound in antimicrobial assays?

  • Methodological Answer :
  • Fit data to logistic regression models (e.g., Hill equation) to estimate EC₅₀ values.
  • Apply ANOVA with post-hoc Tukey tests to compare efficacy across experimental groups.
  • Report 95% confidence intervals and use software like GraphPad Prism for reproducibility .

Q. What are best practices for reporting this compound research in compliance with ACS Style guidelines?

  • Methodological Answer :
  • Structure manuscripts with IMRAD format, emphasizing Methods reproducibility (e.g., catalog numbers for reagents).
  • Use ChemDraw for structure diagrams, adhering to ACS template requirements.
  • Disclose conflicts of interest and data availability per FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.